1,1,3-Tribromopropane
CAS No.: 23511-78-6
Cat. No.: VC1569488
Molecular Formula: C3H5Br3
Molecular Weight: 280.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23511-78-6 |
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Molecular Formula | C3H5Br3 |
Molecular Weight | 280.78 g/mol |
IUPAC Name | 1,1,3-tribromopropane |
Standard InChI | InChI=1S/C3H5Br3/c4-2-1-3(5)6/h3H,1-2H2 |
Standard InChI Key | PYTGCWNMUAUPPL-UHFFFAOYSA-N |
SMILES | C(CBr)C(Br)Br |
Canonical SMILES | C(CBr)C(Br)Br |
Introduction
Molecular Identification and Structure
1,1,3-Tribromopropane is an organobromine compound characterized by three bromine atoms attached to a propane backbone. The molecular structure features two bromine atoms bonded to the same carbon atom (position 1) and a third bromine at position 3, creating an asymmetrical distribution of halogen atoms along the carbon chain .
The compound is identified by the following chemical properties:
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Chemical Formula: C₃H₅Br₃
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Molecular Weight: 280.78 g/mol
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CAS Registry Number: 23511-78-6
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IUPAC Name: 1,1,3-Tribromopropane
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InChIKey: PYTGCWNMUAUPPL-UHFFFAOYSA-N
It is important to note that there exists some confusion in chemical databases regarding the identification of 1,1,3-tribromopropane. Some sources incorrectly associate CAS number 96-11-7 with this compound, but this actually belongs to 1,2,3-tribromopropane (sym-tribromopropane), which is a distinct isomer with different chemical properties and applications .
Structural Characteristics
The structure of 1,1,3-tribromopropane features a unique arrangement of bromine atoms that influences its chemical reactivity. With two bromine atoms on carbon-1 and one on carbon-3, the molecule displays an uneven electron density distribution that impacts its behavior in chemical reactions . This particular bromination pattern distinguishes it from other tribromopropane isomers such as 1,1,1-tribromopropane (CAS: 62127-61-1) and 1,2,3-tribromopropane (CAS: 96-11-7) .
Synthetic Routes and Applications
Research and Industrial Applications
1,1,3-Tribromopropane serves several important functions in both research and industrial contexts:
Organic Synthesis
The compound functions as a versatile reagent in synthetic organic chemistry. Its unique pattern of bromination makes it valuable for constructing more complex molecules through selective substitution and elimination reactions . The geminal dibromide functionality provides opportunities for forming carbon-carbon double bonds via dehydrohalogenation reactions.
Comparison with Other Tribromopropane Isomers
To better understand the unique properties of 1,1,3-tribromopropane, a comparative analysis with its isomers is valuable. Three primary isomers of tribromopropane have been identified in chemical databases:
Property | 1,1,3-Tribromopropane | 1,1,1-Tribromopropane | 1,2,3-Tribromopropane |
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CAS Number | 23511-78-6 | 62127-61-1 | 96-11-7 |
IUPAC Name | 1,1,3-Tribromopropane | 1,1,1-Tribromopropane | 1,2,3-Tribromopropane |
Other Names | None widely used | Tribromopropane | sym-Tribromopropane, Glycerol tribromohydrin |
Molecular Weight | 280.78 g/mol | 280.78 g/mol | 280.78 g/mol |
Bromine Distribution | Two on C-1, one on C-3 | All three on C-1 | One on each carbon |
InChIKey | PYTGCWNMUAUPPL-UHFFFAOYSA-N | AONKGGMHQHWMSM-UHFFFAOYSA-N | FHCLGDLYRUPKAM-UHFFFAOYSA-N |
SMILES | BrCCC(Br)Br | CC(Br)(Br)Br | BrCC(Br)CBr |
These isomers, despite sharing the same molecular formula and weight, exhibit different chemical behaviors due to their distinct structural arrangements . The 1,2,3-isomer (sym-tribromopropane) has been more extensively documented in chemical literature compared to the 1,1,3-isomer .
Toxicological Considerations
While comprehensive toxicological data specific to 1,1,3-tribromopropane is limited in the available literature, general principles regarding brominated organic compounds suggest several important considerations:
Research Limitations and Future Directions
The current body of knowledge regarding 1,1,3-tribromopropane reveals several research gaps that warrant further investigation:
Data Limitations
The available literature presents limited experimental data specifically for 1,1,3-tribromopropane. Key areas requiring additional research include:
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Comprehensive physical property measurements
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Detailed toxicological assessments
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Environmental fate and transport studies
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Expanded application development
Research Opportunities
Future research directions might include:
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Developing green chemistry approaches for synthesizing 1,1,3-tribromopropane
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Exploring novel applications in pharmaceutical or material science
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Conducting comparative studies with other tribromopropane isomers
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Investigating potential transformation products in environmental systems
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